Bromhexine hydrochloride

Catalog No.
S522077
CAS No.
611-75-6
M.F
C14H20Br2N2.ClH
C14H21Br2ClN2
M. Wt
412.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromhexine hydrochloride

CAS Number

611-75-6

Product Name

Bromhexine hydrochloride

IUPAC Name

2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrochloride

Molecular Formula

C14H20Br2N2.ClH
C14H21Br2ClN2

Molecular Weight

412.59 g/mol

InChI

InChI=1S/C14H20Br2N2.ClH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H

InChI Key

UCDKONUHZNTQPY-UHFFFAOYSA-N

SMILES

CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl

Synonyms

Aparsonin, BC, Bromhexin, Bisolvon, Bromhexin, Bromhexin BC, Bromhexin Berlin Chemie, Bromhexin Berlin-Chemie, Bromhexin BerlinChemie, Bromhexin ratiopharm, bromhexin von ct, Bromhexin-ratiopharm, Bromhexine, Bromhexine Hydrochloride, Bromhexine Monohydrochloride, Bromhexine, Famel, Bromhexinratiopharm, Brotussol, ct, bromhexin von, Darolan, Dur Elix, Dur-Elix, DurElix, Famel Bromhexine, Flegamin, Flubron, Hustentabs ratiopharm, Hustentabs-ratiopharm, Hustentabsratiopharm, Hydrochloride, Bromhexine, Monohydrochloride, Bromhexine, Mucohexine, NA 274, NA-274, NA274, Quentan, Tesacof, von ct, bromhexin

Canonical SMILES

CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl

Established Use: Mucolytic Agent

Bromhexine hydrochloride (BrHCl) is a well-established medication, primarily used as a mucolytic agent. It works by thinning and loosening mucus in the respiratory tract, facilitating its removal through coughing or expectoration. This application is supported by extensive scientific research and clinical experience, making it a mainstay treatment for various respiratory conditions characterized by thick, tenacious mucus, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis [].

Potential Application: COVID-19 Treatment and Prevention

Recent research has explored the potential application of BrHCl in the context of COVID-19. Studies suggest that BrHCl may interfere with the ability of the SARS-CoV-2 virus to enter host cells. This potential effect is attributed to BrHCl's ability to inhibit an enzyme called transmembrane protease serine 2 (TMPRSS2), which the virus utilizes for cellular entry [, ].

However, it is crucial to emphasize that the evidence supporting the use of BrHCl for COVID-19 treatment or prevention is currently limited. While some preliminary studies have shown promising results, larger, well-designed clinical trials are necessary to establish its efficacy and safety in this context [, ].

Bromhexine hydrochloride is a mucolytic agent primarily used to alleviate respiratory conditions characterized by excessive mucus production. It is derived from the plant Adhatoda vasica and was introduced to the market in 1963. The chemical formula for bromhexine hydrochloride is C14H21Br2ClN2C_{14}H_{21}Br_{2}ClN_{2} with a molecular weight of approximately 412.59 g/mol . This compound enhances mucus clearance by decreasing the viscosity of mucus, thereby aiding in easier expectoration and improved respiratory function .

Bromhexine hydrochloride acts as a mucolytic agent. It works by two main mechanisms:

  • Secretollytic effect: It increases the production of watery mucus in the airways, thinning the thick and sticky phlegm [].
  • Secretomotoric effect: It stimulates the cilia, hair-like structures in the airways, to move more effectively, aiding in the expulsion of mucus [].

This combined effect helps clear mucus congestion and relieves coughs associated with respiratory illnesses.

Bromhexine hydrochloride is generally well-tolerated, but side effects like nausea, vomiting, and mild stomach upset can occur []. In rare cases, allergic reactions may develop.

Involving the starting materials 2-amino-3,5-dibromo benzaldehyde and N-methylcyclohexylamine. The synthesis generally includes:

  • Reductive Amination: The initial step involves the reductive amination of 2-amino-3,5-dibromo benzaldehyde with N-methylcyclohexylamine, often using sodium borohydride as a reducing agent.
  • Salt Formation: The resulting bromhexine free base is then reacted with hydrochloric acid to form bromhexine hydrochloride .
Bromhexine free base+Hydrochloric acidBromhexine hydrochloride\text{Bromhexine free base}+\text{Hydrochloric acid}\rightarrow \text{Bromhexine hydrochloride}

Bromhexine hydrochloride exhibits several biological activities:

  • Mucolytic Action: It reduces mucus viscosity, facilitating easier clearance from the respiratory tract.
  • Expectorant Properties: By enhancing mucus secretion and clearance, it helps alleviate cough associated with respiratory conditions .
  • Potential Antiviral Effects: Recent studies suggest that bromhexine may have antiviral properties, particularly in relation to respiratory viruses, including its metabolite ambroxol which has shown promise in COVID-19 treatment .

Several methods have been developed for synthesizing bromhexine hydrochloride:

  • One-Step Synthesis: Utilizing 2-amino-3,5-dibromo benzaldehyde and N-methylcyclohexylamine in the presence of a catalyst (e.g., Amberlyst 15) and a reducing agent (e.g., sodium borohydride) allows for efficient production with minimal environmental impact .
  • Traditional Methods: Older methods involve multiple steps and hazardous reagents such as hydrazine hydrate and bromine, which pose safety risks and environmental concerns .

The modern synthesis approaches are favored due to their simplicity, higher yields, and reduced environmental footprint.

Bromhexine hydrochloride is widely used in various applications:

  • Pharmaceuticals: It is commonly formulated into syrups, tablets, and inhalation solutions for treating respiratory diseases like bronchitis and asthma.
  • Research: Investigations into its potential antiviral effects have gained traction, particularly concerning its role in managing viral infections of the respiratory system .
  • Veterinary Medicine: It is also utilized in veterinary medicine for similar mucolytic purposes in animals.

Several compounds exhibit similar properties to bromhexine hydrochloride. Below is a comparison highlighting their unique features:

CompoundChemical FormulaUnique Features
AmbroxolC13H18BrNC_{13}H_{18}BrNMetabolite of bromhexine; stronger mucolytic effects.
AcetylcysteineC5H9NO3SC_{5}H_{9}NO_{3}SAntioxidant properties; used as an antidote for acetaminophen overdose.
CarbocisteineC6H11NO4SC_{6}H_{11}NO_{4}SReduces mucus hypersecretion; less effective than bromhexine but has fewer side effects.
GuaifenesinC10H14O4C_{10}H_{14}O_{4}Commonly used expectorant; works by increasing mucus flow rather than altering viscosity.

Bromhexine hydrochloride stands out due to its dual action as both a mucolytic and an expectorant, making it particularly effective for patients requiring relief from thick mucus.

Bromhexine hydrochloride was first developed in the research laboratories of Boehringer Ingelheim in the late 1950s as an active pharmaceutical ingredient [9] [36]. The compound was officially patented in 1961 and introduced to the market in 1963 under the trademark Bisolvon [9] [38]. The historical development of bromhexine synthesis represents a significant milestone in pharmaceutical chemistry, marking the transition from natural alkaloid extraction to synthetic methodologies [36].

The classical synthesis pathway established in the early developmental phase involved a multi-step process beginning with 2-nitrobenzylbromide and cyclohexylmethylamine as starting materials [17]. This historical route proceeded through an initial coupling reaction followed by reduction with hydrazine to yield N-(2-aminobenzyl)-N-methylcyclohexylamine as an intermediate product [17]. The subsequent bromination step employed bromine in glacial acetic acid, where 29.3 grams of bromine dissolved in 50 milliliters of glacial acetic acid was slowly added dropwise to a solution containing 159 grams of the intermediate compound [17].

The original synthetic methodology demonstrated several characteristic features that defined early pharmaceutical synthesis approaches [17]. The reaction sequence involved precipitation formation during the bromine addition, followed by treatment with 2N sodium hydroxide and chloroform extraction [17]. The final purification step utilized absolute ether as the solvent system, with hydrogen chloride introduction leading to precipitation of the desired bromhexine hydrochloride salt [17]. This classical approach achieved a melting point range of 232-235°C with decomposition, establishing the fundamental physicochemical parameters for the compound [17].

Historical patent documentation reveals that the early synthesis methodology faced significant challenges related to yield optimization and scalability [38]. The development timeline from laboratory synthesis in the 1950s to commercial production in the 1960s demonstrates the evolution of synthetic organic chemistry techniques during this pivotal period in pharmaceutical development [38] [36].

Contemporary Industrial Manufacturing Processes

Modern industrial production of bromhexine hydrochloride has evolved significantly from the original synthetic pathways, incorporating advanced process optimization and yield enhancement strategies [15] [16]. Contemporary manufacturing processes utilize 3,5-dibromo-2-aminobenzaldehyde as the primary starting material, representing a departure from the historical nitrobenzyl approach [16] [41].

The current industrial methodology employs a three-stage process beginning with the reduction of 3,5-dibromo-2-aminobenzaldehyde using sodium borohydride as the reducing agent [16] [41]. This reduction reaction is conducted at controlled temperatures below 30°C, with the sodium borohydride added in batches to maintain reaction control [3] [16]. The intermediate product, 3,5-dibromo-2-aminobenzyl alcohol, is obtained with yields ranging from 84% to 88% depending on reaction conditions [16].

Manufacturing StageStarting MaterialReagentYield (%)Temperature (°C)
Stage 13,5-dibromo-2-aminobenzaldehydeSodium borohydride84-88<30
Stage 23,5-dibromo-2-aminobenzyl alcoholN-methylcyclohexylamine68-91100-110
Stage 3Bromhexine baseHydrochloric acid91-9330-35

The second stage involves the condensation reaction between the benzyl alcohol intermediate and N-methylcyclohexylamine [16] [4]. This reaction is typically conducted at elevated temperatures of 100-110°C with reaction times extending from 5 to 10 hours depending on the specific process variant employed [16] [4]. Industrial operations have optimized this step to achieve yields of 91.3% with high-performance liquid chromatography purity of 99.1% [4].

Contemporary manufacturing incorporates advanced solvent systems to enhance reaction efficiency and product quality [16] [18]. Polyethylene glycol 400 has emerged as a preferred solvent for the reduction step, providing superior dissolution characteristics and improved reaction kinetics compared to traditional alcohol-based systems [16]. The use of specialized multifunctional reaction vessels with bottom valve configurations has enabled better process control and reduced environmental impact [6].

Industrial purification protocols have been substantially refined to meet pharmaceutical quality standards [16] [18]. The final salt formation step utilizes controlled hydrochloric acid addition at temperatures maintained between 30-35°C, followed by recrystallization using methanol-acetone mixed solutions in a 5:1 weight ratio [4] [16]. This approach consistently delivers products with purity levels exceeding 99% as determined by high-performance liquid chromatography analysis [4].

Catalytic Systems in Key Synthetic Steps

Catalytic systems play a crucial role in modern bromhexine hydrochloride synthesis, particularly in the reductive amination and coupling reactions that define the manufacturing process [4] [20] [23]. Palladium-based catalysts have emerged as the predominant choice for key synthetic transformations, offering superior selectivity and reaction efficiency compared to non-catalytic alternatives [4] [23].

The implementation of 5% palladium on carbon as a heterogeneous catalyst has revolutionized the direct reductive amination approach [4]. This catalytic system enables the one-step conversion of 2-amino-3,5-dibromobenzaldehyde with N-methylcyclohexylamine using formic acid as both the reducing agent and hydrogen source [4]. The reaction proceeds at 100°C with formic acid addition over 1.5 hours, followed by a 5-hour reaction period at 100-110°C [4].

Industrial applications of palladium catalysis in bromhexine synthesis demonstrate remarkable efficiency improvements [23]. Continuous-flow approaches utilizing palladium acetate at 0.5 mol% loading have been successfully implemented for related transformations, operating at rates of approximately 3 milliliters per minute with substrate concentrations of 1 molar [22]. These systems eliminate the need for additional ligands while maintaining high catalytic activity [22].

The mechanistic aspects of palladium-catalyzed transformations in bromhexine synthesis involve coordination of the aldehyde substrate to the metal center, followed by imine formation and subsequent hydride delivery . The reaction mechanism encompasses imine formation followed by borohydride reduction, representing a well-established protocol in pharmaceutical synthesis . This catalytic approach provides superior control over reaction selectivity compared to purely thermal processes .

Alternative catalytic systems have been explored for specific synthetic steps [23] [20]. The production of N-methylcyclohexylamine, a key building block, utilizes palladium catalysts under high-pressure hydrogen conditions ranging from 1-5 megapascals [23]. These reactions are conducted at 100°C with complete conversion of starting materials [23].

Catalyst recycling and sustainability considerations have become increasingly important in industrial bromhexine production [22] [23]. Heterogeneous palladium catalysts offer significant advantages in terms of recovery and reuse, contributing to overall process economics and environmental sustainability [22]. Flow chemistry approaches enable continuous catalyst utilization with minimal metal leaching [22].

Reaction Kinetics and Thermodynamic Optimization

The kinetic analysis of bromhexine hydrochloride synthesis reveals complex multi-step reaction profiles that require careful optimization for industrial applications [25] [26] [28]. Second-order reaction kinetics govern the key transformation steps, with rate constants varying significantly based on reaction conditions and substrate concentrations [25].

Kinetic studies of the reduction step demonstrate that the reaction between 3,5-dibromo-2-aminobenzaldehyde and sodium borohydride follows pseudo-first-order kinetics when the reducing agent is in excess [41]. The reaction rate constant has been determined to be temperature-dependent, with activation energies calculated through Arrhenius plot analysis [26]. Temperature control below 30°C is critical for maintaining optimal reaction rates while preventing side product formation [41].

The condensation reaction between the benzyl alcohol intermediate and N-methylcyclohexylamine exhibits more complex kinetic behavior [26]. Spectrophotometric kinetic analysis has revealed that the reaction follows a pH-dependent profile with an optimal range between 6-7 for maximum reaction rate [26]. The formation of the desired product shows a narrow pH optimum, with significant rate reduction observed outside this range [28].

Reaction ParameterOptimal ValueKinetic OrderRate Constant
Temperature (°C)100-110First-order2.03 × 10² M⁻¹s⁻¹
pH Range6-7Second-orderVariable
Reaction Time (hours)5-10Zero-order (later stages)Time-dependent
Concentration Effect1-5 MMixed-orderConcentration-dependent

Thermodynamic optimization studies have identified critical energy barriers in the synthetic pathway [30]. The overall reaction enthalpy has been calculated to be favorable, with exothermic heat release requiring careful thermal management during industrial production [26]. Heat transfer calculations indicate that reaction vessel design must accommodate heat dissipation rates of approximately 50-100 watts per liter of reaction mixture [26].

The stability of intermediates under reaction conditions has been extensively studied through kinetic stability analysis [28]. The N-methylcyclohexylamine component shows particular sensitivity to oxidative conditions, with half-life measurements indicating degradation rates that increase exponentially with temperature above 120°C [28]. This thermal stability profile directly influences process design parameters and residence time optimization [28].

Reaction kinetics modeling has enabled the development of predictive algorithms for yield optimization [30]. Computer-aided synthesis planning incorporating kinetic parameters has demonstrated the ability to predict optimal reaction conditions with greater than 95% accuracy [30]. These models account for competitive side reactions and provide guidance for reaction parameter selection in industrial settings [30].

Green Chemistry Approaches in Production

The pharmaceutical industry has increasingly focused on implementing green chemistry principles in bromhexine hydrochloride manufacturing to reduce environmental impact and improve process sustainability [19] [30]. Contemporary synthesis approaches have incorporated solvent replacement strategies, waste minimization protocols, and energy-efficient reaction conditions [19].

Solvent selection optimization represents a primary focus area for green chemistry implementation [19]. Traditional synthesis methods relied heavily on chlorinated solvents and petroleum-derived chemicals, which have been systematically replaced with more environmentally benign alternatives [19]. The adoption of polyethylene glycol 400 as a reaction medium exemplifies this approach, providing superior solvation properties while offering biodegradability and reduced toxicity profiles [16].

Water-based reaction systems have been successfully developed for specific synthetic steps [19]. The reduction of 3,5-dibromo-2-aminobenzaldehyde can be conducted in aqueous ethanol systems, significantly reducing the organic solvent burden while maintaining reaction efficiency [41]. These aqueous protocols demonstrate comparable yields to traditional organic solvent systems while offering substantial environmental benefits [41].

Atom economy optimization has been achieved through improved reaction design and catalyst selection [30]. The implementation of direct reductive amination protocols eliminates multiple synthetic steps and reduces waste generation by approximately 40% compared to traditional multi-step approaches [4]. This streamlined methodology incorporates the principles of step economy and waste prevention fundamental to green chemistry [30].

Energy efficiency improvements have been realized through process intensification and reaction condition optimization [19]. Microwave-assisted synthesis protocols have been evaluated for specific reaction steps, demonstrating significant reduction in reaction times and energy consumption [26]. These methods enable heating rates of 5-10°C per minute compared to conventional heating rates of 1-2°C per minute [26].

Catalyst recycling systems have been implemented to address the sustainability concerns associated with palladium-based catalytic systems [22]. Heterogeneous catalyst recovery protocols achieve greater than 95% metal recovery rates, significantly reducing the environmental impact of precious metal utilization [22]. Flow chemistry approaches enable continuous catalyst operation with minimal loss rates [22].

Purification Techniques and Yield Maximization

Advanced purification methodologies are essential for achieving pharmaceutical-grade bromhexine hydrochloride with the required purity specifications exceeding 98.5% [15] [31] [32]. Contemporary purification strategies combine crystallization techniques, chromatographic separation, and specialized extraction protocols to maximize both yield and product quality [31] [32].

Crystallization optimization represents the primary purification approach for bromhexine hydrochloride [14] [31]. Systematic studies of crystallization conditions have identified optimal solvent systems and temperature profiles for maximizing crystal quality and yield [14]. The use of methanol-acetone mixed solutions in specific ratios provides superior crystallization characteristics compared to single-solvent systems [4] [16].

Purification MethodYield Recovery (%)Purity Achievement (%)Processing Time (hours)
Recrystallization84.45-93.298.5-99.58-12
Column Chromatography79.59-88.7099.0-99.812-24
Liquid-Liquid Extraction97.7-99.197.0-98.52-4
Combined Methods91.0-95.099.5-99.916-20

High-performance liquid chromatography has been extensively utilized for both analytical determination and preparative purification [32]. Optimized mobile phase compositions consisting of acetonitrile, water, phosphoric acid, and triethylamine in ratios of 22:78:0.1:0.1 with tetra-n-butylammonium bromide as the pairing ion enable effective separation of bromhexine hydrochloride from related impurities [32]. Detection wavelengths of 225 nanometers provide optimal sensitivity for quantitative analysis [32].

Microsphere preparation techniques have been developed to enhance bioavailability and provide controlled release characteristics [31]. Solvent evaporation methods utilizing polymer matrices achieve drug entrapment efficiencies ranging from 79.59% to 88.70% depending on formulation parameters [31]. These specialized purification approaches combine particle size control with enhanced pharmaceutical performance characteristics [31].

Yield maximization strategies focus on minimizing losses during processing and handling operations [31]. Careful optimization of washing procedures during crystallization reduces polymer loss and improves overall recovery rates [31]. Temperature control during drying operations prevents thermal degradation and maintains product integrity throughout the purification sequence [31].

Advanced analytical techniques enable real-time monitoring of purification progress and quality assessment [32]. Fourier transform infrared spectroscopy provides rapid identification of chemical structure and purity assessment without sample destruction [31]. Mass spectrometry analysis confirms molecular identity and detects trace impurities at levels below 0.1% [32].

Critical Analysis of Patent Literature

The patent landscape surrounding bromhexine hydrochloride synthesis reveals a complex evolution of manufacturing methodologies and intellectual property protection strategies spanning over six decades [1] [2] [33] [34] [35]. Comprehensive patent analysis demonstrates continuous innovation in synthetic approaches, process optimization, and formulation development since the original Boehringer Ingelheim patents of the 1960s [38] [39].

Chinese patent literature shows particularly intensive development activity, with numerous process improvement patents filed between 2010 and 2022 [1] [2] [3] [4] [6] [10] [12] [13] [16] [20] [33] [35]. Patent CN104628577A describes a method utilizing 2-amino-3,5-dibromo benzaldehyde and N-methyl cyclohexylamine with specific temperature control parameters, claiming improved yield and reduced environmental impact [1]. This patent represents a significant departure from earlier methodologies by incorporating advanced temperature control and reagent addition protocols [1].

Patent CN102531922B introduces a novel approach utilizing acetic anhydride and boric acid to generate triacetic acid boric acid ester as an intermediate [2]. This methodology demonstrates the ongoing evolution of synthetic chemistry approaches, with specific claims for reaction temperature optimization and purification protocols [2]. The patent literature reveals a trend toward more environmentally conscious manufacturing processes with reduced solvent utilization [2].

Korean patent KR101025498B1 focuses on oral liquid composition development rather than synthetic methodology, indicating the expansion of patent protection beyond basic synthesis to encompass formulation science [34]. This patent claims specific solvent systems including propylene glycol and ethanol for enhanced solubility characteristics [34]. The formulation approach represents a strategic expansion of intellectual property coverage beyond basic manufacturing processes [34].

Recent patent applications demonstrate increasing sophistication in process control and quality assurance methodologies [10] [20]. Patent CN112194585A claims a synthesis method with simplified reaction steps and reduced equipment requirements, specifically addressing large-scale production challenges [4]. The emphasis on production scalability reflects the maturation of bromhexine hydrochloride as a pharmaceutical commodity requiring cost-effective manufacturing approaches [4].

Patent landscape analysis reveals geographic concentration of filing activity, with Chinese inventors contributing disproportionately to recent developments [1] [2] [3] [4] [6] [10] [12] [13] [16] [20] [33] [35]. This geographic distribution reflects both the global pharmaceutical manufacturing shift toward Asian markets and the specific expertise developed in Chinese research institutions [1] [2] [3] [4] [6] [10] [12] [13] [16] [20] [33] [35].

The temporal evolution of patent claims demonstrates increasing focus on environmental sustainability and process efficiency [19] [30]. Earlier patents emphasized basic synthetic feasibility, while recent applications incorporate green chemistry principles and waste minimization strategies [19] [30]. This evolution reflects broader pharmaceutical industry trends toward sustainable manufacturing practices [19] [30].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

411.97395 g/mol

Monoisotopic Mass

409.97600 g/mol

Heavy Atom Count

19

Appearance

White to Off-White Solid

Melting Point

240-244°C

UNII

YC2ZOM3Z8V

Related CAS

3572-43-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 56 of 67 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 11 of 67 companies with hazard statement code(s):;
H302 (36.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (18.18%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (18.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (18.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (36.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (18.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (27.27%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (36.36%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Bromhexine Hydrochloride is the hydrochloride salt form of bromhexine, a secretolytic, with mucolytic activity. Upon administration, bromhexine increases lysosomal activity and enhances hydrolysis of acid mucopolysaccharide polymers in the respiratory tract. This increases the production of serous mucus in the respiratory tract, which makes the phlegm thinner and decreases mucus viscosity. This contributes to its secretomotoric effect, and allows the cilia to more easily transport the phlegm out of the lungs. This clears mucus from the respiratory tract and may aid in the treatment of respiratory disorders associated with abnormal viscid mucus, excessive mucus secretion and impaired mucus transport.

MeSH Pharmacological Classification

Expectorants

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

611-75-6

Wikipedia

Bromhexine hydrochloride

Dates

Modify: 2023-08-15

Explore Compound Types